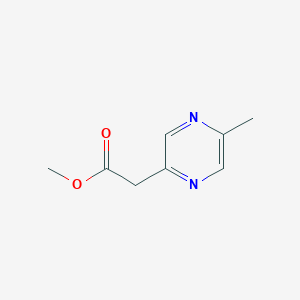

Methyl 2-(5-methylpyrazin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(5-methylpyrazin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methylpyrazin-2-yl)acetate typically involves the esterification of 5-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylpyrazin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: 5-methylpyrazine-2-carboxylic acid.

Reduction: 5-methylpyrazin-2-ylmethanol.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(5-methylpyrazin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylpyrazin-2-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(5-methylpyrazin-2-yl)acetate: Known for its potential biological activities and applications in various fields.

5-methylpyrazine-2-carboxylic acid: A precursor in the synthesis of this compound.

5-methylpyrazin-2-ylmethanol:

Uniqueness

This compound stands out due to its versatility in undergoing various chemical reactions and its potential applications in multiple fields. Its unique structure allows for diverse functionalization, making it a valuable compound in research and industry.

Biological Activity

Methyl 2-(5-methylpyrazin-2-yl)acetate is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of 5-methylpyrazine-2-acetic acid. Its chemical structure can be represented as follows:

This compound features a pyrazine ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

The precise mechanism of action for this compound is not fully elucidated; however, studies suggest it may interact with specific molecular targets within biological systems. Potential mechanisms include:

- Antimicrobial Activity : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential enzymes necessary for bacterial survival.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed studies are required to confirm this hypothesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential. The Minimum Inhibitory Concentration (MIC) values reported were as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its efficacy.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory conditions.

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound in a mouse model infected with Staphylococcus aureus. The compound was administered at varying doses, resulting in a significant reduction in bacterial load compared to the control group. Histopathological analysis revealed less tissue damage in treated mice, supporting its potential use as an antimicrobial therapy.

- In Vitro Studies on Inflammation : In vitro experiments using human macrophage cell lines exposed to lipopolysaccharides (LPS) demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 by approximately 50%. This suggests that the compound may modulate inflammatory responses, providing a basis for further investigation into its therapeutic applications in inflammatory diseases.

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 2-(5-methylpyrazin-2-yl)acetate |

InChI |

InChI=1S/C8H10N2O2/c1-6-4-10-7(5-9-6)3-8(11)12-2/h4-5H,3H2,1-2H3 |

InChI Key |

UIJVZUDTPWEZMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=N1)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.